2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Description
2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Researchers have synthesized novel analogs related to the 2-Benzamido-N-(2,4-Dimethylphenyl)-4,5,6,7-Tetrahydrobenzo[d]thiazole-4-Carboxamide structure, exploring their potential as antibacterial agents. These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. This suggests potential applications in developing new antibacterial drugs (Palkar et al., 2017).
Anti-Inflammatory Properties
Some derivatives of this chemical structure have been investigated for their anti-inflammatory properties. A study on 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one, a related compound, highlighted potential anti-inflammatory activities, indicating potential for the development of new anti-inflammatory agents (Chiriapkin et al., 2021).
Antileukemic Activity
Compounds with a similar structure have been studied for their potential antileukemic properties. Researchers have found that certain derivatives can inhibit the proliferation of leukemia cells, suggesting a promising avenue for developing new antileukemic therapies (Prasanna et al., 2010).
Antimicrobial Evaluation
The antimicrobial potential of related compounds has been explored, with studies suggesting effectiveness against various pathogens. This opens up possibilities for these compounds to be used in the development of new antimicrobial drugs (Talupur et al., 2021).
properties
IUPAC Name |
2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-14-11-12-18(15(2)13-14)24-22(28)17-9-6-10-19-20(17)25-23(29-19)26-21(27)16-7-4-3-5-8-16/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSQQPHMOJMKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.